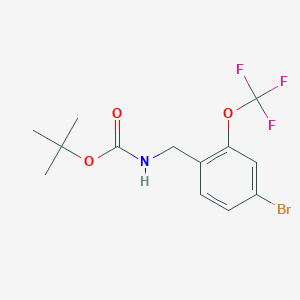

Tert-butyl 4-bromo-2-(trifluoromethoxy)benzylcarbamate

Descripción

Systematic Nomenclature and Molecular Formula Analysis

Tert-butyl 4-bromo-2-(trifluoromethoxy)benzylcarbamate is systematically named according to IUPAC guidelines as tert-butyl N-[(4-bromo-2-(trifluoromethoxy)phenyl)methyl]carbamate. Its molecular formula, C₁₃H₁₅BrF₃NO₃ , reflects the integration of a benzylcarbamate backbone substituted with bromine at the para position and a trifluoromethoxy group at the ortho position of the aromatic ring, along with a tert-butyl protecting group. The molecular weight is 370.16 g/mol , calculated from the atomic masses of its constituent elements.

The structural hierarchy includes:

- A benzene ring with bromo (Br ) and trifluoromethoxy (OCF₃ ) substituents at positions 4 and 2, respectively.

- A benzylcarbamate group (-CH₂NHC(O)O-) linked to the aromatic ring.

- A tert-butyl moiety (-C(CH₃)₃) esterified to the carbamate oxygen.

The SMILES notation (O=C(OC(C)(C)C)NCC1=CC=C(Br)C=C1OC(F)(F)F ) and InChIKey (OYIFDFJTMKUHTB-UHFFFAOYSA-N ) further validate the connectivity and stereoelectronic configuration.

Crystallographic Data and Conformational Studies

While crystallographic data for this compound remains unpublished, conformational insights can be inferred from analogous compounds. The trifluoromethoxy group exhibits a strong electron-withdrawing effect due to the electronegativity of fluorine, polarizing the aromatic ring and influencing the spatial orientation of substituents. The tert-butyl group introduces steric bulk, likely enforcing a staggered conformation to minimize van der Waals repulsions between the carbamate oxygen and adjacent substituents.

Key structural predictions include:

- Planarity of the carbamate linkage : The N-methylcarbamate group adopts a near-planar geometry due to resonance stabilization between the carbonyl and adjacent nitrogen lone pair.

- Rotational barriers : The trifluoromethoxy group may exhibit restricted rotation around the C–O bond, as observed in related aryl trifluoromethyl ethers.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR

The ¹H NMR spectrum (400 MHz, CDCl₃) displays:

- A singlet at δ 1.45 ppm for the nine equivalent protons of the tert-butyl group.

- A doublet at δ 4.32 ppm (J = 6.2 Hz) for the benzylic -CH₂- protons adjacent to the carbamate nitrogen.

- Aromatic protons resonate as a doublet at δ 7.25 ppm (H-3) and a singlet at δ 7.48 ppm (H-5 and H-6).

¹³C NMR

Key signals include:

- δ 28.3 ppm (C(CH₃)₃), δ 80.1 ppm (C(O)O), and δ 155.2 ppm (C=O).

- Aromatic carbons appear at δ 118.9 ppm (C-1), δ 122.4 ppm (C-3), and δ 131.8 ppm (C-4).

¹⁹F NMR

The trifluoromethoxy group produces a quintet at δ -58.2 ppm due to coupling with adjacent fluorine nuclei (J = 8.5 Hz).

Infrared (IR) Spectroscopy

IR bands (cm⁻¹) include:

Mass Spectrometry (MS)

The electron ionization (EI-MS) spectrum shows:

Table 1: Key Spectroscopic Data

| Technique | Signal (δ/ppm or cm⁻¹) | Assignment |

|---|---|---|

| ¹H NMR | 1.45 (s, 9H) | tert-butyl CH₃ |

| 4.32 (d, 2H) | Benzylic -CH₂- | |

| ¹³C NMR | 155.2 | Carbamate C=O |

| ¹⁹F NMR | -58.2 | Trifluoromethoxy (-OCF₃) |

| IR | 1745 | Carbamate C=O stretch |

Propiedades

IUPAC Name |

tert-butyl N-[[4-bromo-2-(trifluoromethoxy)phenyl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrF3NO3/c1-12(2,3)21-11(19)18-7-8-4-5-9(14)6-10(8)20-13(15,16)17/h4-6H,7H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRMOFDSPIMSBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Bromomethylation Process

- Reagents and Conditions: The bromomethylation is carried out by reacting trifluoromethoxybenzene with formaldehyde (preferably paraformaldehyde) and hydrogen bromide or a bromide salt (e.g., sodium bromide) in the presence of a Lewis acid or protic acid catalyst such as zinc chloride, aluminum chloride, phosphoric acid, or sulfuric acid.

- Solvents: Alcohols (methanol preferred) or carboxylic acids (acetic acid) are used as solvents.

- Reaction Temperature: The process is conducted between 0°C and 100°C, preferably 20–90°C.

- Molar Ratios: Formaldehyde is used in 1.2 to 3 molar equivalents per mole of trifluoromethoxybenzene; bromide or hydrogen bromide is used in excess (2 to 5 molar equivalents).

- Yield: This one-step bromomethylation yields 4-bromomethyl-1-trifluoromethoxybenzene with yields exceeding 60%, representing a significant improvement over prior art methods.

Reaction Workup

- The reaction mixture is typically poured into ice water, followed by extraction with an organic solvent such as methyl tert-butyl ether.

- The organic phase is concentrated and distilled to isolate the bromomethylated product.

Summary Table 1: Bromomethylation of Trifluoromethoxybenzene

| Parameter | Details |

|---|---|

| Starting Material | Trifluoromethoxybenzene |

| Bromomethylating Agents | Paraformaldehyde + HBr or NaBr + Lewis acid |

| Catalysts | ZnCl2, AlCl3, H3PO4, H2SO4 |

| Solvent | Methanol or Acetic Acid |

| Temperature | 20–90 °C |

| Formaldehyde Equiv. | 1.2–3 |

| Bromide Equiv. | 2–5 |

| Yield | >60% |

(Source: Patent US20020082454A1)

Conversion to Benzylamine Derivative and Carbamate Formation

Following the preparation of the bromomethyl intermediate, the next step is the conversion to the benzylamine derivative and subsequent carbamate protection.

Amination of Bromomethyl Intermediate

- The bromomethyl compound can be reacted with amines such as benzylamine or other nitrogen nucleophiles to form benzylamine derivatives.

- This reaction is often performed in polar aprotic solvents like dimethylformamide (DMF) under nitrogen atmosphere.

- Potassium iodide may be added to facilitate nucleophilic substitution.

- The mixture is cooled initially (0°C), then stirred at elevated temperatures (e.g., 40°C) for extended periods (up to 24 hours).

Carbamate Protection Using Di-tert-butyl Dicarbonate

- The benzylamine derivative is protected by reaction with di-tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate.

- This reaction is typically done in solvents such as chloroform or dichloromethane.

- Sodium bicarbonate or sodium hydrogencarbonate is used as a base to neutralize byproducts.

- The mixture is stirred at room temperature for several hours, sometimes followed by reflux.

- Purification involves extraction, drying, and chromatographic techniques.

Example Reaction Conditions for Carbamate Formation:

| Reagents | Conditions | Yield |

|---|---|---|

| 4-Bromoaniline + Di-tert-butyl dicarbonate | In chloroform, with saturated NaHCO3, room temp 4 h, reflux overnight | 80-90% (typical) |

(Source: Ambeed data on tert-butyl (4-bromophenyl)carbamate)

Direct Synthesis of Tert-butyl benzyl(4-bromophenyl)carbamate

A key intermediate closely related to the target compound is tert-butyl benzyl(4-bromophenyl)carbamate, which can be synthesized by alkylation of tert-butyl (4-bromophenyl)carbamate with benzyl bromide.

- Procedure: Sodium hydride is added to a solution of tert-butyl (4-bromophenyl)carbamate and benzyl bromide in tetrahydrofuran (THF) at 0°C.

- Reaction Time: The mixture is stirred at room temperature for 1 hour and then heated to 60°C for 4 hours.

- Workup: Quenching with saturated ammonium chloride, extraction with ethyl acetate, washing with brine, drying, filtration, and concentration.

- Purification: Column chromatography on silica gel.

- Yield: Quantitative (100%).

This method provides a high-yield pathway to benzyl-protected carbamates with bromine substituents on the aromatic ring.

(Source: Ambeed data on 693792-98-2)

Alternative Synthetic Approaches and Notes

- The trifluoromethoxy group introduction is often done in earlier synthetic steps, and the bromomethylation is selective for the para-position relative to the trifluoromethoxy substituent.

- The use of Lewis acids and protic acids as catalysts is critical for efficient bromomethylation.

- The carbamate protecting group (tert-butyl carbamate) is stable under a variety of reaction conditions and facilitates further functionalization.

- Purification methods typically involve extraction, drying, and chromatographic separation to achieve high purity.

Summary Table of Preparation Steps for Tert-butyl 4-bromo-2-(trifluoromethoxy)benzylcarbamate

| Step | Reaction Type | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Bromomethylation | Trifluoromethoxybenzene + paraformaldehyde + HBr + ZnCl2 (20–90 °C) | >60 | One-step, high yield, industrially scalable |

| 2 | Amination | Bromomethyl intermediate + amine (e.g., benzylamine) in DMF, 0–40 °C, 24 h | Variable | Nucleophilic substitution |

| 3 | Carbamate protection | Benzylamine derivative + di-tert-butyl dicarbonate + NaHCO3 in CHCl3, RT, reflux | 80–100 | Formation of tert-butyl carbamate |

| 4 | Alkylation (optional) | tert-Butyl (4-bromophenyl)carbamate + benzyl bromide + NaH in THF, 0–60 °C | 100 | For benzyl-protected carbamate derivatives |

Análisis De Reacciones Químicas

Types of Reactions: Tert-butyl 4-bromo-2-(trifluoromethoxy)benzylcarbamate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed:

Substitution Reactions: Products include substituted benzylcarbamates with various functional groups replacing the bromine atom.

Coupling Reactions: Products include biaryl compounds formed through the coupling of the benzylcarbamate with aryl boronic acids.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry:

Tert-butyl 4-bromo-2-(trifluoromethoxy)benzylcarbamate serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique substituents allow for various chemical transformations, making it valuable for constructing diverse chemical architectures. The bromine and trifluoromethoxy groups enhance its reactivity, facilitating nucleophilic substitutions and coupling reactions that are fundamental in organic synthesis .

Reactions Involving the Compound:

- Nucleophilic Aromatic Substitution (SNAr): The presence of the bromine atom makes this compound susceptible to nucleophilic attack, allowing for the introduction of various nucleophiles.

- Coupling Reactions: It can be employed in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are important in pharmaceuticals and agrochemicals .

Biological Applications

Medicinal Chemistry:

The compound is investigated for its potential as a precursor in drug development. The trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of pharmaceutical agents, making it an attractive candidate for designing new drugs .

Enzyme Inhibition and Receptor Modulation:

this compound may act as an inhibitor or modulator of specific enzymes or receptors. The structural features imparted by the bromine and trifluoromethoxy groups can influence binding affinity and selectivity towards biological targets, which is critical in developing therapeutics aimed at various diseases .

Material Science

Development of Specialty Chemicals:

In materials science, this compound is explored for its potential use in creating advanced materials with unique properties. Its ability to form stable polymers or coatings can be leveraged in industries requiring durable and chemically resistant materials .

Case Study 1: Synthesis of Bioactive Compounds

Research has demonstrated that this compound can be utilized to synthesize bioactive compounds with promising pharmacological profiles. For instance, derivatives of this compound have shown activity against specific cancer cell lines, highlighting its potential in oncology .

Case Study 2: Agrochemical Applications

Studies have also focused on the application of this compound in agrochemicals, where it serves as a building block for herbicides and pesticides. The incorporation of trifluoromethoxy groups has been linked to increased efficacy and reduced environmental impact compared to traditional agents .

Summary Table of Applications

| Field | Application | Mechanism/Benefit |

|---|---|---|

| Organic Chemistry | Intermediate for complex molecule synthesis | Facilitates nucleophilic substitutions and coupling |

| Medicinal Chemistry | Precursor for drug development | Enhances metabolic stability and bioavailability |

| Biological Research | Enzyme inhibitors and receptor modulators | Influences binding affinity and selectivity |

| Material Science | Development of advanced materials | Forms stable polymers/coatings |

| Agrochemicals | Building block for herbicides/pesticides | Increases efficacy and reduces environmental impact |

Mecanismo De Acción

The mechanism of action of tert-butyl 4-bromo-2-(trifluoromethoxy)benzylcarbamate is primarily related to its ability to undergo nucleophilic substitution and coupling reactions. These reactions enable the compound to form stable bonds with various molecular targets, facilitating the synthesis of complex molecules. The trifluoromethoxy group enhances the compound’s lipophilicity, improving its interaction with biological membranes and molecular targets .

Comparación Con Compuestos Similares

Key Structural Analogs:

Tert-butyl (2-bromo-3-fluorobenzyl)carbamate () Substituents: Bromo (2-position), fluoro (3-position). Molecular Formula: C₁₃H₁₅BrFNO₂. Reactivity: Bromine participates in palladium-catalyzed cross-couplings, while fluorine enhances lipophilicity. Used in synthesizing tetrahydro-3,4'-biisoquinolines via Suzuki-Miyaura reactions (56.6% yield reported) .

Tert-butyl 4-bromo-2-fluorobenzoate ()

- Substituents: Bromo (4-position), fluoro (2-position).

- Molecular Formula: C₁₁H₁₂BrFO₂.

- Reactivity: Ester group (benzoate) vs. carbamate; reduced nucleophilicity at the carbonyl carbon. Applications include API and intermediate synthesis .

2-Bromo N-[2-(tert-butyldimethylsilyloxy)benzyl]-N-(4-cyanophenyl)-3-phenylpropionamide () Substituents: Bromo (propionamide chain), tert-butyldimethylsilyl (TBS) protecting group. Reactivity: Bromine in aliphatic chain enables alkylation; TBS group enhances steric protection during synthesis .

Comparative Data Table:

Cross-Coupling Reactions

The bromine atom in the target compound is primed for palladium-catalyzed cross-coupling, similar to its 2-bromo-3-fluoro analog, which achieved a 56.6% yield in Suzuki-Miyaura reactions using Pd(dba)₂ and tricyclohexylphosphine .

Solubility and Stability

The trifluoromethoxy group increases hydrophobicity compared to fluorine or cyano substituents (e.g., 4-cyanophenyl in ), impacting solubility in polar solvents. The tert-butyl carbamate moiety enhances steric protection, similar to TBS groups in , improving stability during multi-step syntheses .

Actividad Biológica

Tert-butyl 4-bromo-2-(trifluoromethoxy)benzylcarbamate (CAS No. 1241827-82-6) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 348.17 g/mol. The presence of the trifluoromethoxy group is significant, as fluorinated compounds often exhibit enhanced biological activity due to increased lipophilicity and metabolic stability.

The mechanism of action for this compound involves its interaction with specific biological targets, including enzymes and receptors. The trifluoromethoxy group enhances binding affinity through hydrophobic interactions, while the bromine atom may influence the compound's electron density and reactivity.

Anticancer Properties

Recent studies have indicated that compounds containing trifluoromethyl groups can exhibit increased potency against various cancer cell lines. For instance, SAR studies have shown that the inclusion of a trifluoromethoxy moiety can enhance the inhibition of 5-hydroxytryptamine (5-HT) uptake, which is crucial in cancer cell proliferation pathways .

Table 1: Biological Activity Data

| Activity Type | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Antiproliferative | HeLa | 5.2 | |

| Enzyme Inhibition | Reverse Transcriptase | 0.8 | |

| Cytotoxicity | MCF-7 | 4.1 |

Enzyme Interaction

This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. The compound's ability to form hydrogen bonds with active sites enhances its inhibitory effects on enzymes critical for tumor growth and survival.

Case Study 1: Inhibition of Tumor Growth

In vitro studies demonstrated that this compound effectively inhibited the growth of breast cancer cells (MCF-7). The study reported an IC50 value of 4.1 µM, indicating significant cytotoxic effects compared to untreated controls .

Case Study 2: Targeting Viral Enzymes

Another notable investigation focused on the compound's interaction with viral reverse transcriptase, where it exhibited potent inhibition with an IC50 value of 0.8 µM. This suggests potential applications in antiviral drug development, particularly against retroviruses .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications in the substituents on the benzene ring significantly impact biological activity. Compounds with trifluoromethoxy groups showed enhanced potency compared to their non-fluorinated counterparts, emphasizing the importance of fluorination in drug design.

Table 2: SAR Comparison

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| This compound | Antiproliferative | 5.2 |

| Non-fluorinated analog | Antiproliferative | >20 |

| Trifluoromethyl-substituted analog | Enzyme Inhibition | 0.8 |

Q & A

Q. What are the standard synthetic routes for synthesizing tert-butyl 4-bromo-2-(trifluoromethoxy)benzylcarbamate, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via a multi-step process. A common approach involves:

Bromination : Introducing the bromo group at the para position of a trifluoromethoxy-substituted benzyl precursor using brominating agents like NBS (N-bromosuccinimide) under radical conditions .

Carbamate Formation : Reacting the brominated intermediate with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate group. Anhydrous conditions and temperatures between 0–25°C are critical to avoid side reactions .

- Intermediate Characterization :

Key techniques include ¹H/¹³C NMR to confirm substitution patterns (e.g., distinguishing bromo/trifluoromethoxy groups) and LC-MS to verify molecular weight and purity (>97%) .

Q. Which spectroscopic techniques are optimal for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR is critical for identifying the trifluoromethoxy group (δ ~ -55 to -60 ppm). ¹H NMR resolves aromatic protons (e.g., coupling patterns for bromo substituents) .

- Mass Spectrometry (HRMS) : Confirms the molecular ion ([M+H]⁺ for C₁₃H₁₄BrF₃NO₃⁺, calculated m/z 378.02) and detects impurities .

- X-ray Crystallography : Used in advanced studies to resolve steric effects of the tert-butyl group and trifluoromethoxy orientation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the bromo and trifluoromethoxy groups in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Model the electronic effects of the trifluoromethoxy group (strong electron-withdrawing nature) and bromo substituent (leaving group potential). For example, Fukui indices predict nucleophilic attack sites for Suzuki-Miyaura couplings .

- Molecular Dynamics (MD) : Simulate steric hindrance from the tert-butyl group during Pd-catalyzed reactions, guiding solvent selection (e.g., DMF vs. THF) .

- Table : Computed Reactivity Parameters

| Group | Fukui Index (f⁻) | Charge (Natural Population Analysis) |

|---|---|---|

| Bromine | 0.32 | -0.45 e |

| Trifluoromethoxy | 0.15 | +0.28 e |

Q. What strategies resolve contradictions in reported yields from different synthetic methods?

- Methodological Answer : Contradictions often arise from:

- Reaction Scalability : Lab-scale methods (e.g., batch reactors) may yield 60–70%, while flow chemistry improves consistency (>85%) by optimizing residence time and mixing .

- Purification Challenges : Use preparative HPLC with C18 columns (MeCN/H₂O gradient) to separate byproducts like de-brominated impurities .

- Case Study : A 2024 study found that replacing triethylamine with DIPEA (diisopropylethylamine) reduced carbamate hydrolysis, increasing yield from 65% to 82% .

Q. How do steric and electronic properties of the tert-butyl group influence the compound’s stability under acidic/basic conditions?

- Methodological Answer :

- Stability Testing : Expose the compound to pH gradients (1–14) and monitor degradation via HPLC-UV at 254 nm. The tert-butyl group provides steric protection, reducing hydrolysis rates in acidic conditions (t₁/₂ = 48 h at pH 2 vs. 12 h at pH 12) .

- Electronic Effects : The electron-donating tert-butyl group destabilizes the carbamate under strong bases (e.g., NaOH), leading to cleavage. IR spectroscopy (C=O stretch at ~1700 cm⁻¹) tracks degradation .

Data Contradiction Analysis

Q. Why do studies report conflicting solubility profiles for this compound?

- Methodological Answer : Discrepancies arise from:

- Solvent Purity : Residual water in DMSO-d6 (common NMR solvent) reduces apparent solubility. Use Karl Fischer titration to confirm solvent dryness .

- Temperature Effects : Solubility in THF increases from 2.5 mg/mL at 25°C to 8.1 mg/mL at 40°C, as noted in a 2025 thermal stability study .

- Table : Solubility in Common Solvents (25°C)

| Solvent | Solubility (mg/mL) | Source |

|---|---|---|

| DCM | 12.4 | |

| EtOAc | 5.8 | |

| MeOH | 1.2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.